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CAS No.: 1354222-11-9
Cat. No.: B1457967
Get Quote
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The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science,
forming the backbone of numerous therapeutic agents and functional molecules. The specific
substitution pattern on this bicyclic heterocycle dictates its biological activity and physical
characteristics. 3-Chloroquinolin-7-amine is a key building block, presenting researchers with
a unique combination of reactive sites: a nucleophilic amino group at the 7-position and a
halogenated carbon at the 3-position. Understanding the fundamental physicochemical
properties of this molecule is paramount for its effective utilization in synthesis, drug design,
and material development. This guide provides a comprehensive analysis of these properties,
grounded in established scientific principles and supported by data from analogous structures.

Chemical Identity and Core Descriptors

Precise identification is the foundation of all chemical research. 3-Chloroquinolin-7-amine is
cataloged under a unique CAS number, ensuring its unambiguous identification in databases
and publications.
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Identifier Value Source
IUPAC Name 3-chloro-7-quinolinamine [1]

CAS Number 1354222-11-9 [1][2]
Molecular Formula CoH7CIN2 [11[2]
Molecular Weight 178.62 g/mol [1]

C1=CC2=C(C=C(C=N2)Cl)C=
CIN

Canonical SMILES

KVHOHYUPINYSTI-
InChl Key [1]
UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

The physical and chemical properties of a molecule govern its behavior in both reaction
vessels and biological systems. While specific experimental data for 3-Chloroquinolin-7-
amine, such as melting and boiling points, are not extensively reported in publicly available
literature, its key computed properties provide critical insights for researchers.
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. Significance in Drug
Property Predicted/Computed Value
Development

Influences membrane

permeability and solubility. A
Polar Surface Area (PSA) 38.91 A2 value < 140 A2 suggests

potential for good blood-brain

barrier permeation[3].

Indicates lipophilicity. This

value suggests moderate lipid
LogP (Octanol/Water) 3.05 o _ _

solubility, impacting absorption

and distribution.

The amino group can donate a

hydrogen bond, contributing to
Hydrogen Bond Donors 1 (from the -NH2) ) ) o ]

interactions with biological

targets and affecting solubility.

The quinoline and amino

nitrogens can accept hydrogen
Hydrogen Bond Acceptors 2 (from the two N atoms) ) ] -

bonds, influencing solubility

and receptor binding.

Basicity and pKa Considerations

The basicity of 3-Chloroquinolin-7-amine is a defining feature, dictated by its two nitrogen
atoms: the endocyclic quinoline nitrogen (N-1) and the exocyclic amino nitrogen (N-7). The pKa
of a compound's conjugate acid is the primary measure of its basicity; a higher pKaH value
corresponds to a stronger base[4].

e Quinoline Nitrogen (N-1): The lone pair of electrons on this nitrogen is in an sp2 hybrid orbital
and is not part of the aromatic system, making it basic. The pKa of the conjugate acid of
quinoline itself is approximately 4.9.

e Amino Nitrogen (N-7): The exocyclic amino group is a classic electron-donating group. Its
lone pair can delocalize into the aromatic ring, which typically decreases its basicity
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compared to a simple alkylamine. However, this donation increases the electron density of
the ring system, which can, in turn, slightly increase the basicity of the quinoline nitrogen.

« Influence of the Chlorine Atom: The chlorine at the 3-position is an electron-withdrawing
group via induction. This effect will decrease the electron density across the ring system,
thereby reducing the basicity of both nitrogen atoms.

Given these competing effects, it is predicted that the quinoline nitrogen will be the more basic
of the two centers. The precise pKa values would require experimental determination, typically
via potentiometric titration, but are expected to be lower than that of unsubstituted 7-
aminoquinoline due to the chloro-substituent. Understanding these pKa values is crucial for
designing salt formation strategies to improve solubility and for predicting the molecule's
charge state at physiological pH[5][6].

Solubility Profile

The molecule's structure, with a rigid aromatic core and a polar amino group, suggests limited
solubility in aqueous media and higher solubility in organic solvents. For laboratory use,
solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols are
appropriate. For biological assays, preparing a concentrated stock solution in DMSO followed
by dilution in an aqueous buffer is a standard and effective practice.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While
specific spectra for 3-Chloroquinolin-7-amine are not publicly cataloged, a detailed prediction
based on analogous structures provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons
on the aromatic quinoline core. Protons adjacent to the nitrogen atoms or the chlorine atom
will be deshielded and appear at a higher chemical shift (downfield). The two protons of the
amino group (-NH2) will likely appear as a broad singlet.

e 13C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline
ring. The carbon atom bonded to the chlorine (C-3) will be significantly deshielded. Carbons
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adjacent to nitrogen atoms will also show characteristic downfield shifts. Data from closely
related 7-chloroquinoline derivatives can be used as a reference for assigning specific
peaks|[3][7].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected

vibrational frequencies include:

N-H Stretching: A medium-to-strong band (or a doublet) in the region of 3300-3500 cm™1,
characteristic of the primary amine.

Aromatic C-H Stretching: Signals appearing just above 3000 cm~1.

Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1600 cm~1 region.

C-ClI Stretching: A strong band in the fingerprint region, typically around 700-850 cm~2.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon Peak: In an electron ionization (El) or electrospray ionization (ESI) mass
spectrum, the molecular ion peak [M]* or protonated molecule [M+H]* would be observed at
m/z 178.

« |sotopic Pattern: A crucial confirmation will be the presence of a characteristic isotopic
pattern for chlorine. There will be two peaks, one for the 3>Cl isotope (M) and one for the 3’Cl
isotope (M+2), with a relative intensity ratio of approximately 3:1[3].

Reactivity and Chemical Stability
The chemical behavior of 3-Chloroquinolin-7-amine is dictated by its functional groups.
e Amino Group (-NHz2): This group is nucleophilic and can readily undergo reactions such as

alkylation, acylation, and diazotization. It is the primary site for derivatization to build larger,
more complex molecules.
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e Chloro Group (-CI): The chlorine atom at the 3-position is on an electron-rich aromatic ring
and is generally not susceptible to standard nucleophilic aromatic substitution (SnAr)
reactions, unlike a chlorine at the 2- or 4-position. More forceful conditions or metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be required to
modify this position.

Stability and Storage

Like many amines, 3-Chloroquinolin-7-amine may be susceptible to slow oxidation and
degradation over time, which can lead to discoloration[8]. For long-term storage, it is advisable
to keep the compound in a tightly sealed container, protected from light and air, preferably in a
cool, dry environment or under an inert atmosphere (e.g., argon or nitrogen).

Experimental Methodologies

The following protocols are standardized workflows for the analysis and characterization of 3-
Chloroquinolin-7-amine and similar compounds.

Protocol: Purity Assessment and Identification by LC-
MS/MS

This method provides a robust way to confirm the identity and assess the purity of the
compound. The protocol is adapted from established methods for analyzing related quinoline
derivatives[9].

Step-by-Step Methodology:

» Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Chloroquinolin-7-
amine in HPLC-grade methanol or DMSO. Create a working standard of 10 pg/mL by
diluting the stock solution with a 50:50 mixture of acetonitrile and water.

o Sample Preparation: For analysis from a reaction mixture or biological matrix, use protein
precipitation. To 50 L of the sample, add 200 uL of cold acetonitrile, vortex for 30 seconds,
and centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins[9]. Transfer the
supernatant to an autosampler vial.

o Chromatographic Separation:

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1457967/docs?utm_src=pdf-body#introduction-the-quinoline-scaffold-in-modern-research
https://patents.google.com/patent/US7169268B2/en
https://www.benchchem.com/product/b1457967/docs?utm_src=pdf-body#introduction-the-quinoline-scaffold-in-modern-research
https://www.benchchem.com/product/b1457967/docs?utm_src=pdf-body#introduction-the-quinoline-scaffold-in-modern-research
https://pmc.ncbi.nlm.nih.gov/articles/PMC6163080/
https://www.benchchem.com/product/b1457967/docs?utm_src=pdf-body#introduction-the-quinoline-scaffold-in-modern-research
https://www.benchchem.com/product/b1457967/docs?utm_src=pdf-body#introduction-the-quinoline-scaffold-in-modern-research
https://pmc.ncbi.nlm.nih.gov/articles/PMC6163080/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o HPLC System: A standard UHPLC or HPLC system.

o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 pm).
o Mobile Phase A: 0.2% formic acid in LC-MS grade water.

o Mobile Phase B: 0.2% formic acid in LC-MS grade acetonitrile.

o Flow Rate: 0.5 mL/min.

o Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-
equilibrate at initial conditions.

e Mass Spectrometric Detection:
o lonization Mode: Electrospray lonization, Positive (ESI+).

o Analysis: Scan for the parent ion at m/z 179.1 [M+H]*. For MS/MS, fragment the parent
ion and monitor for characteristic daughter ions.

Sample Preparation Instrumental Analysis Data Processing

1. Prepare Stock 2. Prepare Working Std 3. Extract Sample 4. Inject onto n . 6. ESI-MS Detection 8. Calculate Purity
(1 mg/mL in DMSO) (10 pg/mL) (Protein Precipitation) C18 Column . Eriagt Hbian (Scan for m/z 179.1) 7 I e (% Area)

Click to download full resolution via product page

Workflow for LC-MS purity analysis.

Protocol: Structural Confirmation by NMR Spectroscopy

This workflow outlines the standard procedure for preparing a sample for NMR analysis to
confirm the compound's chemical structure[10].

Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of purified 3-Chloroquinolin-7-amine.
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e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs) directly in a 5 mm NMR tube. DMSO-ds is often preferred
for its ability to dissolve a wide range of compounds and for preventing the exchange of
amine protons.

o Data Acquisition:
o Acquire a *H NMR spectrum on a 400 MHz (or higher) spectrometer.
o Acquire a 3C NMR spectrum.

o If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively
assign all proton and carbon signals, especially for novel derivatives[11].

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm
for 1H) or an internal standard like TMS.
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Click to download full resolution via product page

Workflow for NMR structural elucidation.

Conclusion

3-Chloroquinolin-7-amine is a valuable chemical intermediate whose utility is unlocked
through a thorough understanding of its physicochemical properties. Its dual nitrogenous
centers provide distinct basicity, while its spectroscopic profile offers a clear fingerprint for
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identification. Although some physical constants require further experimental determination, the
predictive data and analytical protocols outlined in this guide equip researchers with the
necessary knowledge to confidently handle, analyze, and derivatize this compound in their
pursuit of novel scientific discoveries.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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